![molecular formula C18H26O6 B14180141 Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate CAS No. 849758-66-3](/img/structure/B14180141.png)
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate is an organic compound with the molecular formula C18H26O6 It is characterized by the presence of a phenyl ring substituted with hydroxyl groups and an octanoyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to meet the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The octanoyl chain can interact with lipid membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxy-2-(methoxycarbonylmethyl)phenyl 3,4-dihydroxybenzoate: A phenolic compound with similar structural features.
Ethyl {3,5-dihydroxy-2-[(2E,4E,7R)-7-hydroxy-2,4-octadienoyl]phenyl}acetate: Another ester with a similar phenyl ring and octanoyl chain
Uniqueness
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxylated octanoyl chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
849758-66-3 |
|---|---|
Fórmula molecular |
C18H26O6 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
ethyl 2-[3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate |
InChI |
InChI=1S/C18H26O6/c1-3-24-17(23)10-13-9-14(20)11-16(22)18(13)15(21)8-6-4-5-7-12(2)19/h9,11-12,19-20,22H,3-8,10H2,1-2H3 |
Clave InChI |
KWCIEJXMYLWALF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)CCCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


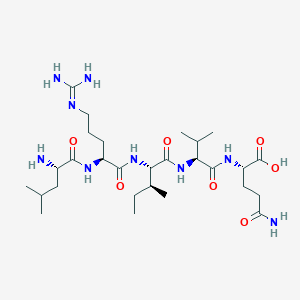
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
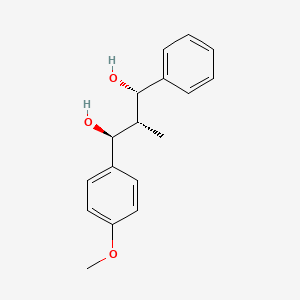
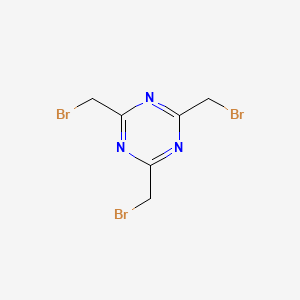
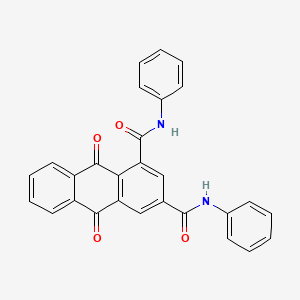
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
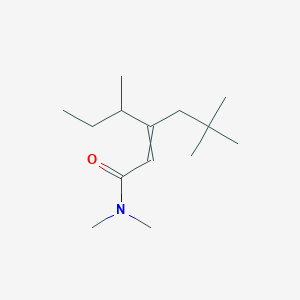
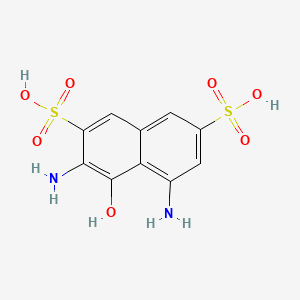

![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
